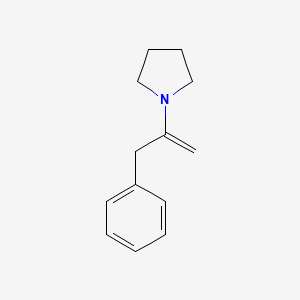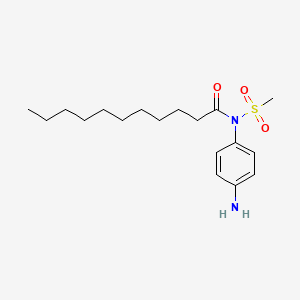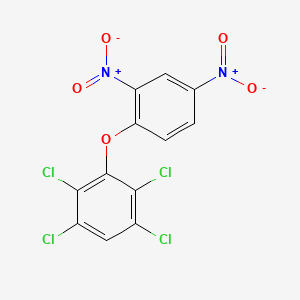![molecular formula C14H24O4Si B14591742 Triethoxy[(2-methylphenoxy)methyl]silane CAS No. 61464-01-5](/img/structure/B14591742.png)
Triethoxy[(2-methylphenoxy)methyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[(2-methylphenoxy)methyl]silane is an organosilicon compound with the molecular formula C14H24O4Si . It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(2-methylphenoxy)methyl]silane typically involves the reaction of 2-methylphenol with chloromethyltriethoxysilane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the silicon atom, displacing the chloride ion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[(2-methylphenoxy)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and can occur at room temperature or elevated temperatures.
Substitution: Requires nucleophiles such as amines, alcohols, or thiols and is usually conducted under mild conditions.
Major Products Formed
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethoxy[(2-methylphenoxy)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology: Employed in the modification of surfaces for bioanalytical applications, such as the immobilization of biomolecules on silicon-based sensors.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Wirkmechanismus
The mechanism of action of Triethoxy[(2-methylphenoxy)methyl]silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its use in forming stable coatings and adhesives. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: A simpler silane with the formula HSi(OC2H5)3, used in hydrosilylation reactions.
Trimethoxy(2-phenylethyl)silane: A phenyl-functionalized trialkoxy silane used as a siloxane-based precursor.
Triethoxymethylsilane: Used in non-metal surface treatments and as a cross-linking agent.
Uniqueness
Triethoxy[(2-methylphenoxy)methyl]silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and resistant coatings.
Eigenschaften
CAS-Nummer |
61464-01-5 |
|---|---|
Molekularformel |
C14H24O4Si |
Molekulargewicht |
284.42 g/mol |
IUPAC-Name |
triethoxy-[(2-methylphenoxy)methyl]silane |
InChI |
InChI=1S/C14H24O4Si/c1-5-16-19(17-6-2,18-7-3)12-15-14-11-9-8-10-13(14)4/h8-11H,5-7,12H2,1-4H3 |
InChI-Schlüssel |
KBZOMTGSYPBVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](COC1=CC=CC=C1C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
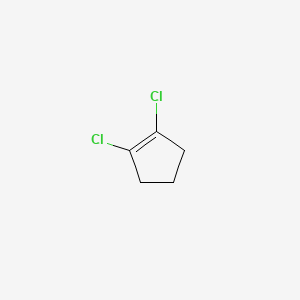


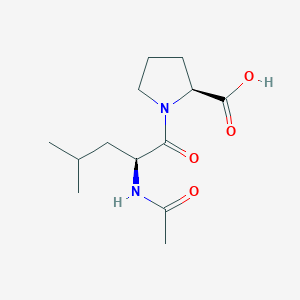
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
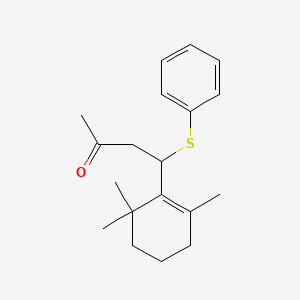
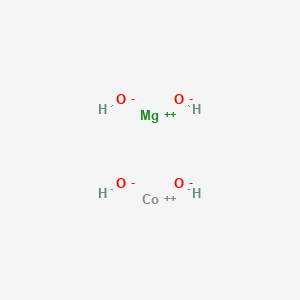

![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
